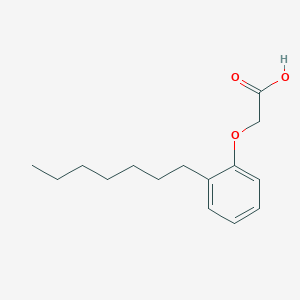
(2-Heptylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Heptylphenoxy)acetic acid is an organic compound belonging to the class of carboxylic acids It features a phenoxy group substituted with a heptyl chain at the second position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptylphenoxy)acetic acid typically involves the reaction of 2-heptylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 2-heptylphenol, chloroacetic acid, sodium hydroxide
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Heptylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
(2-Heptylphenoxy)acetic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Heptylphenoxy)acetic acid depends on its specific application. For instance, in biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The phenoxy group can interact with hydrophobic regions of proteins or membranes, while the carboxylic acid moiety can form hydrogen bonds or ionic interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with a phenoxy group and an acetic acid moiety.
2-Ethylphenoxyacetic acid: Similar structure but with an ethyl group instead of a heptyl group.
2-Propylphenoxyacetic acid: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
(2-Heptylphenoxy)acetic acid is unique due to the presence of the heptyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This structural feature can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
62606-55-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-(2-heptylphenoxy)acetic acid |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-13-10-7-8-11-14(13)18-12-15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17) |
InChI Key |
BPKIBYKFDABVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















